Sutezolid

Übersicht

Beschreibung

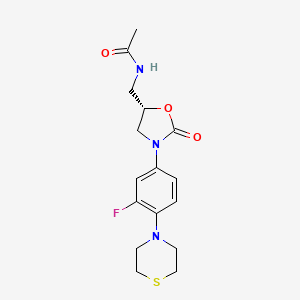

Sutezolid ist ein Oxazolidinon-Antibiotikum, das derzeit zur Behandlung von multiresistenter Tuberkulose entwickelt wird . Es ist ein enger Analogon von Linezolid, das sich durch den Austausch des Morpholin-Sauerstoffs durch ein Schwefelatom unterscheidet . This compound hat in verschiedenen Modellen eine überlegene bakterizide Aktivität gegen Mycobacterium tuberculosis gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst die Bildung des Oxazolidinonrings, der eine gängige Kernstruktur in dieser Klasse von Antibiotika ist . Eine Methode umfasst die prolin-katalysierte stereoselektive α-Aminoxylierung eines Aldehyds, gefolgt von einer intramolekularen Cyclisierung zur Bildung des Oxazolidinonrings . Dieser Syntheseweg ist effizient und umweltfreundlich und nutzt natürlich vorkommende chirale Katalysatoren unter milden Bedingungen .

Wissenschaftliche Forschungsanwendungen

Sutezolid wird in erster Linie für seine Anwendung bei der Behandlung von arzneimittelresistenter Tuberkulose erforscht . Es hat sich in frühen klinischen Studien als vielversprechend erwiesen und eine bessere Sicherheit und Wirksamkeit im Vergleich zu Linezolid gezeigt . Darüber hinaus wird this compound für seine potenzielle Verwendung in Kombinationstherapien für Tuberkulose untersucht, um die Behandlungsergebnisse zu verbessern und unerwünschte Wirkungen zu reduzieren .

Wirkmechanismus

This compound wirkt durch Hemmung der bakteriellen Proteinsynthese . Es bindet an die 50S-ribosomale Untereinheit und verhindert die Bildung des Initiationskomplexes für die Proteinsynthese . Dieser Mechanismus ähnelt dem von Linezolid, aber mit verbesserter Potenz und reduzierter Toxizität .

Wirkmechanismus

Target of Action

Sutezolid, also known as PNU-100480, is an oxazolidinone antibiotic . It is currently in development as a treatment for extensively drug-resistant tuberculosis . The primary target of this compound is the Mycobacterium tuberculosis , the bacterium responsible for causing tuberculosis.

Mode of Action

This compound, like its analog linezolid, works by inhibiting bacterial growth by interfering with protein synthesis . It is unaffected by mutations conferring resistance to standard TB drugs . This makes this compound a promising candidate for the treatment of drug-resistant strains of tuberculosis .

Biochemical Pathways

It is known that oxazolidinones, the class of antibiotics to which this compound belongs, inhibit bacterial growth by interfering with protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, thereby treating the infection.

Pharmacokinetics

In a study conducted on healthy adult subjects, this compound was administered orally under fasting conditions . The maximum concentration (Cmax) of this compound increased in a less-than-proportional manner with an increase in dose between 300 mg and 1,800 mg . The total exposure (AUC last and AUC inf) of this compound increased proportionally with an increase in dose . These findings suggest that this compound has favorable pharmacokinetic properties.

Result of Action

The mycobactericidal activity of this compound was readily detected in sputum and blood . In a study, this compound was well tolerated when administered as a 300-mg, 600-mg, 1,200-mg, or 1,800-mg dose in healthy adult subjects under fasting conditions . This indicates that this compound has a potent action against Mycobacterium tuberculosis, leading to a reduction in the bacterial burden.

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the absorption and metabolism of the drug can be affected by the patient’s diet, overall health status, and the presence of other medications . .

Biochemische Analyse

Biochemical Properties

Sutezolid interacts with various biomolecules in its role as an antibiotic. It is characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The synthesis of this compound has gained increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Cellular Effects

This compound has shown superior bactericidal activity against Mycobacterium tuberculosis in the hollow fiber, whole blood, and mouse models . It is unaffected by mutations conferring resistance to standard TB drugs . The mycobactericidal activity of this compound was readily detected in sputum and blood .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. It is an oxazolidinone, a class of compounds that inhibit bacterial protein synthesis by targeting the peptidyl transferase activity of the 23S rRNA in the 50S ribosomal subunit . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent antimicrobial activity over time. For instance, this compound presented the strongest antimicrobial activity against the clinical isolates of M. intracellulare, with MIC50 at 2 μg/mL and MIC90 at 4 μg/mL . MICs of this compound were usually 4- to 8-fold lower than these of linezolid against M. intracellulare and M. avium .

Dosage Effects in Animal Models

For instance, in a phase 2b trial, this compound was given over 12 weeks at various doses and showed no neuropathy nor myelosuppression, except one case of neutropenia with a possible alternative cause .

Metabolic Pathways

This compound is metabolized into an active metabolite, which may contribute to its overall efficacy

Transport and Distribution

Pharmacokinetic studies have shown that this compound and its metabolites can be detected in plasma, indicating that it is absorbed and distributed in the body .

Vorbereitungsmethoden

The synthesis of sutezolid involves the construction of the oxazolidinone ring, which is a common core structure in this class of antibiotics . One method includes the proline-catalyzed stereoselective α-aminoxylation of an aldehyde, followed by intramolecular cyclization to form the oxazolidinone ring . This synthetic route is efficient and environmentally friendly, utilizing naturally occurring chiral catalysts under mild conditions .

Analyse Chemischer Reaktionen

Sutezolid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Sutezolid wird mit anderen Oxazolidinonen wie Linezolid, Tedizolid, Delpazolid und Eperezolid verglichen . Während Linezolid wirksam ist, ist es mit schweren Nebenwirkungen wie Myelosuppression und mitochondrialer Toxizität verbunden . This compound hingegen hat in frühen klinischen Studien bessere Sicherheitsprofile gezeigt . Tedizolid und Delpazolid weisen auch niedrigere minimale Hemmkonzentrationen im Vergleich zu Linezolid auf, was auf eine höhere Potenz hindeutet .

Ähnliche Verbindungen::- Linezolid

- Tedizolid

- Delpazolid

- Eperezolid

- Radezolid

- Contezolid

- Posizolid

- TBI-223

Eigenschaften

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168611 | |

| Record name | Sutezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-58-8 | |

| Record name | Sutezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sutezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sutezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 168828-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sutezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168828-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUTEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.